molecular formula C11H9F3N2O2 B2597098 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1956385-42-4

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2597098
CAS No.: 1956385-42-4
M. Wt: 258.2
InChI Key: NDJRHKMBRQZJAJ-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and an ethyl ester group at the 3-position of the imidazo[1,2-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position and the ethyl ester group at the 3-position provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-15-9-5-3-4-8(16(7)9)11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRHKMBRQZJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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